molecular formula C9H8BrN3S2 B5701147 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B5701147
M. Wt: 302.2 g/mol
InChI Key: PWMNLNPLRFTWGN-UHFFFAOYSA-N
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Description

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C9H8BrN3S It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities

Scientific Research Applications

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Safety and Hazards

The safety information available indicates that 5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine has a GHS07 pictogram and a signal word “Warning” with hazard statements H302 .

Future Directions

The future directions for the study of 5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine could involve further investigation of its biological activities, given the broad spectrum of activities displayed by thiadiazole compounds . Additionally, further computational studies could be conducted to simulate the investigated molecules and reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-bromobenzyl chloride with thiourea to form the intermediate 4-bromobenzylthiourea. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • 5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
  • 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Uniqueness

5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in various applications .

Properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMNLNPLRFTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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